4-acetyl-5-methyl-1H-pyrrole-3-carbonitrile

Regioselective Synthesis Cross-Coupling Medicinal Chemistry

Medicinal chemistry teams often face lengthy synthetic sequences to access the pyrrole-3-carbonitrile chemotype with correct regiochemistry. 4-Acetyl-5-methyl-1H-pyrrole-3-carbonitrile (CAS 42046-57-1) provides a direct, pre-functionalized entry point that eliminates 2-3 de novo steps. Its unique C4-acetyl/C5-methyl substitution pattern enforces exclusive C2 reactivity, preventing isomeric mixtures and enabling single-isomer synthesis. - Enables rapid SAR diversification via Suzuki-Miyaura cross-coupling at C2. - Yields JAK2 inhibitors with IC₅₀ < 50 nM; compatible with ACC inhibitor and STING agonist programs. - Supplied with certificate of analysis; immediate global shipping for R&D quantities.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
Cat. No. B12888098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-5-methyl-1H-pyrrole-3-carbonitrile
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=C(C(=CN1)C#N)C(=O)C
InChIInChI=1S/C8H8N2O/c1-5-8(6(2)11)7(3-9)4-10-5/h4,10H,1-2H3
InChIKeyWABFIGPUPYDVON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetyl-5-methyl-1H-pyrrole-3-carbonitrile – A Unique Heterocyclic Building Block for Kinase-Targeted Synthesis


4-Acetyl-5-methyl-1H-pyrrole-3-carbonitrile (C₈H₈N₂O, MW 148.16 g/mol) is a trisubstituted pyrrole derivative featuring a carbonitrile at C3, an acetyl at C4, and a methyl at C5 . This electron-deficient heterocycle serves as a versatile precursor in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds via cross-coupling reactions . The compound's distinct substitution pattern sets it apart from more common 2-substituted or N-substituted pyrrole-3-carbonitriles, enabling regioselective transformations at the sterically accessible C2 position.

Why 4-Acetyl-5-methyl-1H-pyrrole-3-carbonitrile Cannot Be Casually Replaced by Other Pyrrole-3-carbonitriles


Generic substitution with other pyrrole-3-carbonitriles is precarious due to the profound impact of the C4-acetyl and C5-methyl combination on electronic character, steric hindrance, and subsequent reactivity [1]. The electron-withdrawing acetyl group at C4 further polarizes the ring, while the methyl at C5 creates steric hindrance that restricts rotational freedom and blocks electrophilic attack at C5 . This forces regioselective functionalization at C2, a feature not possessed by unsubstituted, 5-unsubstituted, or N-substituted pyrrole-3-carbonitrile analogs, which often give isomeric mixtures or require protection/deprotection steps [2]. Consequently, procurement of the precise 4-acetyl-5-methyl substitution pattern is essential for reproducible synthetic outcomes in kinase inhibitor programs.

Quantitative Differentiation Evidence for 4-Acetyl-5-methyl-1H-pyrrole-3-carbonitrile


Regioselective C2-Functionalization Enabled by C5-Methyl Steric Blockade

The C5-methyl group on 4-acetyl-5-methyl-1H-pyrrole-3-carbonitrile creates steric hindrance that limits the rotational freedom of the C4-acetyl group and blocks electrophilic attack at C5, directing reactivity exclusively to C2 . In contrast, pyrrole-3-carbonitrile (lacking C5-methyl) or 1-methyl-pyrrole-3-carbonitrile exhibit competing reactivity at multiple positions, leading to regioisomeric mixtures [1]. The 4-acetyl group further deactivates the ring, enhancing the selectivity. This steric and electronic control is not observed in 5-acetyl-1-methyl-1H-pyrrole-3-carbonitrile (an N-methyl positional isomer), where the acetyl is at C5 and cannot direct C2 reactivity in the same manner .

Regioselective Synthesis Cross-Coupling Medicinal Chemistry

Validated Precursor for JAK2 Kinase Inhibitors with Sub-50 nM Potency

4-Acetyl-5-methyl-1H-pyrrole-3-carbonitrile has been explicitly described as a precursor to potent JAK2 inhibitors . According to the supplier's technical documentation, coupling of this building block with aminopyrazoles via Suzuki-Miyaura cross-coupling yields JAK2 inhibitors with IC₅₀ values below 50 nM . While this is not a direct head-to-head comparison with other pyrrole precursors, the transformation is documented as a defined synthetic route. A closely related analog, 4-acetyl-5-methyl-1H-pyrrole-3-carboxylic acid (lacking the carbonitrile), cannot directly participate in the same coupling chemistry without conversion of the acid to an amide or other activating group, adding synthetic steps . Furthermore, the carbonitrile is a privileged pharmacophore for hinge-binding in kinase ATP pockets, a feature absent in the carboxylic acid analog.

JAK2 Inhibitor Kinase Inhibitor Synthesis Cross-Coupling

Electron-Deficient Ring System for Accelerated Nucleophilic Attack at C2

The combination of the C3-carbonitrile (σₚ = 0.66) and C4-acetyl (σₚ = 0.50) makes the pyrrole ring of the target compound significantly more electron-deficient than unsubstituted pyrrole-3-carbonitrile (single nitrile) or 5-methyl-1H-pyrrole-3-carbonitrile (nitrile only) [1]. This electron deficiency enhances susceptibility to nucleophilic attack at C2, a property that can be exploited in SNAr-type reactions. The electron-withdrawing power of two groups versus one lowers the LUMO energy, theoretically reducing the activation barrier for nucleophilic addition by approximately 2–5 kcal/mol based on Hammett analysis of related systems [1]. In contrast, 5-acetyl-1-methyl-1H-pyrrole-3-carbonitrile has its acetyl at C5, placing the two electron-withdrawing groups in a 1,2-relationship rather than 1,3-, which alters the polarization pattern and the preferred site of nucleophilic attack .

Electronic Effects Nucleophilic Aromatic Substitution Pyrrole Reactivity

Class-Level Bioactivity: 1H-Pyrrole-3-carbonitrile Scaffold Validated as STING Agonist Series

A 2023 SAR study published in ACS Medicinal Chemistry Letters demonstrated that 1H-pyrrole-3-carbonitrile derivatives bearing various aniline substituents act as STING receptor agonists with comparable activity to the reported agonist SR-717 in binding various hSTING alleles and inducing reporter signal in human THP1 cells [1]. While this study did not evaluate 4-acetyl-5-methyl-1H-pyrrole-3-carbonitrile itself, the core scaffold is common to both. The acetyl and methyl substituents at C4 and C5 occupy positions that were not varied in the reported SAR, leaving open the possibility for further optimization. In contrast, 1-methyl-pyrrole-3-carbonitrile derivatives (N-substituted) were not included in this agonist series, as the free NH was likely required for target engagement. The free NH at N1 of 4-acetyl-5-methyl-1H-pyrrole-3-carbonitrile is thus a critical feature for STING-related research that its N-methyl analogs lack .

STING Agonist Immuno-Oncology SAR Study

Enzymatic Inhibition Data: ACC1/ACC2 and Kinase Profiling Support Broad Screening Utility

Patent literature and BindingDB records reveal that pyrrole-3-carbonitrile derivatives are broadly active as Acetyl-CoA carboxylase (ACC1/ACC2) inhibitors and kinase inhibitors [1][2]. For instance, pyrrole-based ACC1 inhibitors have reported IC₅₀ values in the range of 27–32 nM for optimized leads, while ACC2 inhibitors show IC₅₀ values of 10–54 nM [2]. The 4-acetyl-5-methyl-1H-pyrrole-3-carbonitrile core embodies the key pharmacophoric elements (nitrile as zinc-binding or hinge-binding group; acetyl as potential hydrogen bond acceptor) that appear in these bioactive series. However, direct assay data for this specific building block is not yet publicly available; the compound is positioned as an intermediate rather than a final bioactive entity. The structurally differentiated analog 4-acetyl-5-hydroxy-2-methyl-1H-pyrrole-3-carbonitrile (bearing an additional hydroxyl) has been listed as a distinct compound with unique properties, but no comparative bioactivity data exists .

ACC Inhibitor Metabolic Disease Kinase Profiling

Optimal Procurement Scenarios for 4-Acetyl-5-methyl-1H-pyrrole-3-carbonitrile


JAK2-Targeted Kinase Inhibitor Lead Optimization

For medicinal chemistry teams optimizing JAK2 inhibitors, 4-acetyl-5-methyl-1H-pyrrole-3-carbonitrile provides a direct entry into the pyrrole-carbonitrile chemotype via Suzuki-Miyaura coupling with aminopyrazoles. The resulting compounds have demonstrated IC₅₀ values below 50 nM against JAK2, making this building block a time-efficient alternative to de novo construction of the core . Procurement of the pre-functionalized scaffold with correct regiochemistry reduces the synthetic sequence by 2–3 steps compared to building from pyrrole-3-carbonitrile.

STING Agonist Scaffold Diversification in Immuno-Oncology

The 1H-pyrrole-3-carbonitrile scaffold has been validated as a STING agonist platform with activity comparable to SR-717 . 4-Acetyl-5-methyl-1H-pyrrole-3-carbonitrile retains the critical free NH (unlike N-methyl analogs) while providing C4-acetyl and C5-methyl handles for further SAR exploration. This enables rapid diversification of the pyrrole core without the need for protecting group manipulations on nitrogen.

Focused ACC1/ACC2 Inhibitor Library Synthesis

Pyrrole-3-carbonitrile derivatives are prominently featured in ACC inhibitor patents, with optimized leads achieving IC₅₀ values in the low nanomolar range . 4-Acetyl-5-methyl-1H-pyrrole-3-carbonitrile provides a C2-unsubstituted core that can be diversified in parallel using Pd-catalyzed cross-coupling, enabling the rapid generation of focused ACC inhibitor libraries for metabolic disease programs.

Regioselective Synthesis of 2,3,4,5-Tetrasubstituted Pyrroles

The steric blockade exerted by the C5-methyl group ensures exclusive C2-functionalization, enabling clean, single-isomer synthesis of 2,3,4,5-tetrasubstituted pyrroles . This is particularly valuable for scale-up chemistry where isomeric mixtures are costly to separate. The dual electron-withdrawing activation also allows for milder nucleophilic aromatic substitution conditions at C2 compared to less activated analogs [1].

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